![molecular formula C22H24BrN3O3S B2829109 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide CAS No. 422287-04-5](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide is a useful research compound. Its molecular formula is C22H24BrN3O3S and its molecular weight is 490.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Applications
The compound and its analogues, such as those in the quinazolinone class, have been explored for their potent antitumor properties. For instance, a study on the design and synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent highlighted the synthesis of compounds significantly more water-soluble than their predecessor, CB30865. These compounds exhibited up to six-fold increased cytotoxicity while retaining unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest, suggesting a folate-independent locus of action (Bavetsias et al., 2002).
Antiviral Activities
Quinazolinone derivatives have also been investigated for their antiviral properties. A study involving novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized via microwave technique demonstrated significant antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona viruses. This study underscores the potential of quinazolinone derivatives in treating viral infections (Selvam et al., 2007).
Synthesis Methodologies
Research into the synthesis of quinazolinone derivatives has yielded efficient methodologies for producing compounds with enhanced properties. A study on the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one through intramolecular electrophilic cyclization demonstrated regioselective formation of various derivatives, showcasing the versatility of quinazolinone chemistry in generating novel compounds with potential biological activities (Kut et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then coupled with benzylamine to form the second intermediate, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine. This intermediate is then coupled with N-(3-propan-2-yloxypropyl)benzamide to form the final product.", "Starting Materials": [ "2-aminobenzamide", "6-bromo-3-nitrobenzoic acid", "thiourea", "benzylamine", "N-(3-bromopropyl)phthalimide", "sodium hydride", "3-propan-2-yloxypropylamine", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "1. Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: 2-aminobenzamide is reacted with 6-bromo-3-nitrobenzoic acid and thiourea in the presence of sodium hydride and N,N-dimethylformamide to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "2. Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine: 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline is reacted with benzylamine in the presence of triethylamine and acetic anhydride to form 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine.", "3. Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide: 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine is reacted with N-(3-bromopropyl)phthalimide in the presence of sodium hydride and N,N-dimethylformamide to form N-(3-bromopropyl)-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide. This intermediate is then reacted with 3-propan-2-yloxypropylamine in the presence of hydrochloric acid and sodium hydroxide to form the final product, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide." ] } | |
CAS番号 |
422287-04-5 |
分子式 |
C22H24BrN3O3S |
分子量 |
490.42 |
IUPAC名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C22H24BrN3O3S/c1-14(2)29-11-3-10-24-20(27)16-6-4-15(5-7-16)13-26-21(28)18-12-17(23)8-9-19(18)25-22(26)30/h4-9,12,14H,3,10-11,13H2,1-2H3,(H,24,27)(H,25,30) |
InChIキー |
LAJMVGJGAFFAOU-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl (5-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2829028.png)
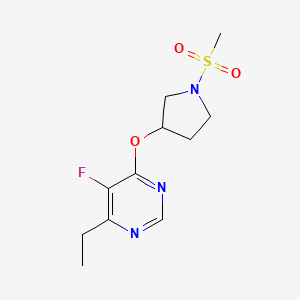
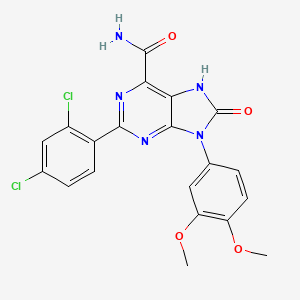

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2829034.png)
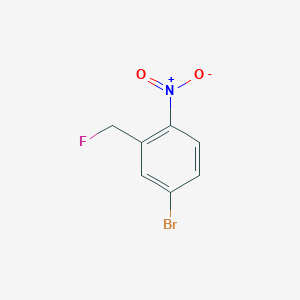
![(E)-N-[2-methoxy-4-[3-methoxy-4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]phenyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2829036.png)
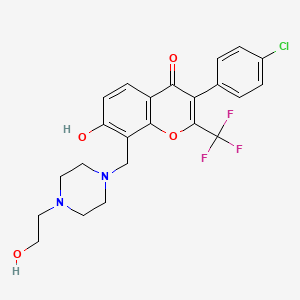
![2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2829039.png)
![3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2829040.png)
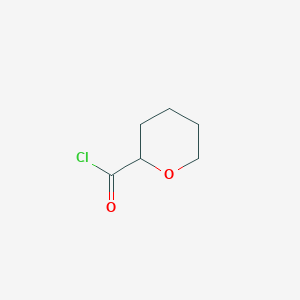
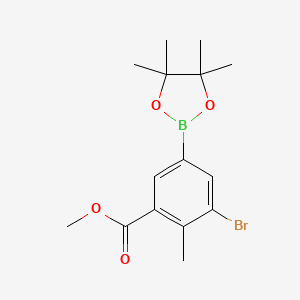
![8-hexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829048.png)